methyl 2-[1-(4-ethoxyphenyl)-7-fluoro-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
METHYL 2-[1-(4-ETHOXYPHENYL)-7-FLUORO-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining chromeno, pyrrol, and thiazole moieties, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[1-(4-ETHOXYPHENYL)-7-FLUORO-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, starting with the preparation of the chromeno and pyrrol intermediates. These intermediates are then subjected to cyclization reactions to form the chromeno[2,3-c]pyrrol core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[1-(4-ETHOXYPHENYL)-7-FLUORO-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
Scientific Research Applications
METHYL 2-[1-(4-ETHOXYPHENYL)-7-FLUORO-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of METHYL 2-[1-(4-ETHOXYPHENYL)-7-FLUORO-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with chromeno, pyrrol, and thiazole moieties, such as:
Chromeno[2,3-c]pyrrol derivatives: Known for their diverse biological activities.
Thiazole-containing compounds: Widely studied for their antimicrobial and anticancer properties.
Fluorinated heterocycles: Often exhibit enhanced biological activity and stability.
Uniqueness
METHYL 2-[1-(4-ETHOXYPHENYL)-7-FLUORO-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its fluorinated and ethoxyphenyl groups, along with the chromeno[2,3-c]pyrrol and thiazole moieties, contribute to its versatility and potential for various applications .
Properties
Molecular Formula |
C25H19FN2O6S |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
methyl 2-[1-(4-ethoxyphenyl)-7-fluoro-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H19FN2O6S/c1-4-33-15-8-5-13(6-9-15)19-18-20(29)16-11-14(26)7-10-17(16)34-21(18)23(30)28(19)25-27-12(2)22(35-25)24(31)32-3/h5-11,19H,4H2,1-3H3 |
InChI Key |
XUSDYXHGBKADLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=C(C3=O)C=C(C=C5)F |
Origin of Product |
United States |
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